Zidovudine USP Impurity G
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the systematic process of identifying, quantifying, and controlling the impurities present in a pharmaceutical compound. globalpharmatek.combiomedres.us Its significance is multifaceted and integral to modern drug development. Even in trace amounts, impurities can adversely affect product quality and patient safety. longdom.orgbiomedres.us A primary goal of impurity profiling is to ensure the safety and efficacy of the final drug product, as some impurities may be toxic, mutagenic, or otherwise harmful. longdom.orgbiomedres.us
The process also plays a crucial role in process optimization and stability assessment. globalpharmatek.com By identifying potential degradation pathways and products, manufacturers can establish appropriate storage conditions and determine the shelf life of a drug. longdom.orgglobalpharmatek.com Furthermore, a comprehensive impurity profile serves as a chemical fingerprint of the manufacturing process, indicating its consistency and control. pharmainfo.in This information is vital for validating the analytical methods used to detect and quantify these process-related impurities, ensuring accuracy and reliability in quality control. globalpharmatek.com
Regulatory Frameworks for Impurities in Pharmaceutical Substances (e.g., ICH, Pharmacopoeial Guidelines)
A robust global regulatory framework governs the control of impurities in pharmaceuticals to safeguard public health. longdom.orgbiomedres.us Key entities setting these standards include the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.). longdom.orgedqm.eueuropa.eu
The ICH has established critical guidelines, such as ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. jpionline.orggmp-compliance.orgeuropa.eueuropa.eu These guidelines provide a framework for qualifying and controlling impurities, setting thresholds for reporting, identification, and qualification. jpionline.orggmp-compliance.orgeuropa.eu For instance, ICH recommends the identification and characterization of any impurity present at a level of 0.1% or higher. jpionline.org
Pharmacopoeias like the USP and Ph. Eur. provide official standards, including monographs for specific drug substances that detail acceptable limits for specified impurities. edqm.euusp.orgsigmaaldrich.com The USP-NF contains over 4,000 monograph standards which are legally recognized in the U.S. and relied upon by the FDA and global regulators. sigmaaldrich.comusp.org These monographs often include impurity tables with relative retention times and acceptance criteria, which, when used with official Reference Standards, allow for accurate impurity profiling. usp.org Compliance with these pharmacopoeial standards and ICH guidelines is a mandatory requirement for bringing new drugs to market. longdom.orgeuropa.eu
Scope and Objectives of Academic Research on Zidovudine USP Impurity G
Zidovudine is an antiretroviral medication, and like all APIs, its manufacturing process can result in the formation of impurities. ontosight.airesearchgate.net this compound is a specified process-related impurity of Zidovudine, also known as AZT Dimer Impurity G. ontosight.aisynthinkchemicals.comveeprho.com Its presence must be monitored and controlled to ensure the quality and safety of the final Zidovudine drug product. ontosight.ai
The primary objective of research into this compound is to support the quality control of Zidovudine manufacturing. synthinkchemicals.com This involves several key activities:
Synthesis and Characterization: Researchers synthesize and isolate this compound to use as a reference standard. researchgate.net This standard is essential for developing and validating analytical methods. pharmainfo.in Characterization is performed using sophisticated techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm its chemical structure. researchgate.netrasayanjournal.co.in
Analytical Method Development: A significant focus is on developing and validating robust analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify Impurity G. ontosight.airesearchgate.netrasayanjournal.co.in These methods must be specific and sensitive enough to separate the impurity from the main drug substance and other related compounds. nih.govjfda-online.com The validation of these methods is typically performed according to ICH guidelines. researchgate.netresearchgate.net
Regulatory Compliance: The ultimate goal of this research is to enable pharmaceutical manufacturers to monitor the levels of this compound, ensuring they remain within the strict limits set by regulatory bodies like the USP. ontosight.ai This work is crucial for quality assurance during commercial production and for regulatory submissions such as Abbreviated New Drug Applications (ANDAs). synthinkchemicals.com
Research Findings on this compound
The following tables summarize the known properties and regulatory context of this compound based on available scientific literature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 3'-[3-(3-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine | ontosight.aisynthinkchemicals.com |
| Synonyms | Zidovudine USP Related Compound G; AZT Dimer Impurity G; Zidovudine Dimer | synthinkchemicals.compharmaffiliates.comkmpharma.in |
| CAS Number | 148665-49-0 | synthinkchemicals.compharmaffiliates.comkmpharma.inchemicalbook.com |
| Molecular Formula | C₂₀H₂₅N₇O₈ | synthinkchemicals.compharmaffiliates.comkmpharma.incymitquimica.com |
| Molecular Weight | 491.45 g/mol / 491.46 g/mol / 491.5 g/mol | synthinkchemicals.compharmaffiliates.comkmpharma.incymitquimica.com |
| Appearance | White to Off-White Solid | pharmaffiliates.comcymitquimica.com |
| Melting Point | >135°C (decomposes) | chemicalbook.com |
| Storage | 2-8°C, Refrigerator, Under inert atmosphere | pharmaffiliates.com |
Table 2: Regulatory and Analytical Highlights for this compound
| Aspect | Description | Source(s) |
|---|---|---|
| Pharmacopoeial Listing | Listed as a specified impurity in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). | ontosight.aiveeprho.compharmaffiliates.comcymitquimica.com |
| Regulatory Context | Control is mandated by guidelines from bodies like the ICH and USP to ensure drug product quality and safety. | ontosight.airesearchgate.net |
| Primary Analytical Technique | High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard method for detection and quantification. | ontosight.airesearchgate.netrasayanjournal.co.in |
| Method Validation | Analytical methods are developed and validated according to ICH guidelines (e.g., ICH Q2B) for parameters like linearity, precision, and accuracy. | researchgate.netrasayanjournal.co.in |
| Characterization Techniques | Structure is confirmed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR-1H, 13C), and Infrared (IR) spectroscopy. | researchgate.netrasayanjournal.co.in |
| Application | Used as a reference standard for Quality Control (QC) and Quality Assurance (QA) in the commercial production of Zidovudine and in regulatory filings (e.g., ANDA). | synthinkchemicals.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25N7O8 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1-[(2R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3-[(2R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N7O8/c1-9-5-25(19(32)22-17(9)30)16-4-12(14(8-29)35-16)27-18(31)10(2)6-26(20(27)33)15-3-11(23-24-21)13(7-28)34-15/h5-6,11-16,28-29H,3-4,7-8H2,1-2H3,(H,22,30,32)/t11?,12?,13-,14-,15+,16+/m0/s1 |
InChI Key |
FOSHPJRCRHGLRP-RRLUZQOSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@@H](O2)CO)N3C(=O)C(=CN(C3=O)[C@H]4CC([C@@H](O4)CO)N=[N+]=[N-])C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=O)C(=CN(C3=O)C4CC(C(O4)CO)N=[N+]=[N-])C |
Origin of Product |
United States |
Formation and Origins of Zidovudine Usp Impurity G
Elucidation of Degradation Pathways of Zidovudine Leading to Impurity G
Forced degradation studies are essential for identifying potential degradation products and establishing the stability profile of a drug. jyoungpharm.org Studies on Zidovudine have revealed its susceptibility to degradation under hydrolytic, photolytic, and thermal stress, leading to the formation of numerous degradation products. rsc.orgrsc.org
Hydrolytic degradation is a common pathway for drug decomposition. ijper.org Zidovudine has been shown to degrade under acidic, basic, and neutral hydrolytic conditions, although the specific formation of Impurity G is not explicitly detailed as a primary product in all studies. rsc.org In one comprehensive study, different degradation products were observed depending on the pH. rsc.org
| Condition | Temperature | Duration | Major Degradation Products Formed |
| Neutral (Water) | 80 °C | 48 h | Z3 |
| Acidic (1 N HCl) | 80 °C | 36 h | Z3, Z7, Z9 |
| Basic (1 N NaOH) | 80 °C | 48 h | Z2, Z3 |
| Data sourced from Kurmi M, et al., 2017. rsc.org |
While these conventional hydrolytic studies identify several smaller degradation products, the dimeric structure of Impurity G suggests it may arise from less common pathways. ontosight.ai Unconventional hydrolytic reactions, such as coupling or condensation between drug molecules, can occur under specific stress conditions. ijper.org It is plausible that under certain pH and temperature conditions, two molecules of Zidovudine or its intermediates could undergo a coupling reaction to form the dimeric Impurity G.
Exposure to light is another critical factor that can lead to the degradation of pharmaceutical compounds. Zidovudine has been found to be sensitive to photolytic stress. rsc.orgrsc.org Comprehensive studies involving the exposure of Zidovudine to a combination of ultraviolet (UV) and visible light resulted in the formation of at least seven distinct degradation products. rsc.org
| Stress Condition | Degradation Products Formed |
| UV and Visible Light | Z1, Z2, Z3, Z4, Z5, Z6, Z8 |
| Data sourced from Kurmi M, et al., 2017. rsc.org |
The formation of these products highlights the drug's photosensitivity. rsc.orgresearchgate.net Similar to hydrolytic pathways, the generation of a dimeric structure like Impurity G could potentially occur via a light-induced coupling reaction, although it is not explicitly identified among the primary photoproducts in the cited studies.
Thermal stability is crucial for determining appropriate storage and handling conditions for a drug substance. researchgate.net Studies on the thermal decomposition of Zidovudine show that it begins to degrade at temperatures significantly above its melting point. nih.gov The primary thermal degradation pathway involves the cleavage and elimination of the azide (B81097) group from the Zidovudine structure, leading to the formation of thymine (B56734). researchgate.netnih.govresearchgate.net
| Technique | Melting Point | Onset of Decomposition |
| TG/DTA | 142 °C | 190 °C - 242 °C |
| DSC | 122.80 °C | ~290 °C (in a separate study) |
| Data sourced from Shamsipur M, et al., 2014 and Araújo, A. A. S., et al., 2005. nih.govresearchgate.netscielo.br |
The principal mechanism of thermal degradation is molecular cleavage rather than dimerization. researchgate.netnih.gov Therefore, the formation of Impurity G is considered less likely to occur solely through thermal stress on the pure drug substance.
The potential for oxidative degradation of Zidovudine has been investigated with varied results. Several forced degradation studies reported that Zidovudine is relatively stable under oxidative stress conditions, with no major degradation products forming. rsc.orgnih.gov However, other research has shown that Zidovudine can be degraded by strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized products. researchgate.net Currently, there is no direct evidence in the reviewed literature to suggest that Zidovudine USP Impurity G is a significant product of oxidative degradation pathways.
Investigation of Excipient-Impurity Interactions and Their Role in Formation
Drug-excipient interactions are a critical consideration in formulation development, as they can significantly impact the stability of the API. nih.govresearchgate.net While some studies using techniques like FTIR have found Zidovudine to be compatible with common excipients such as HPMC, xanthan gum, and ethyl cellulose, other research highlights the potential for reactivity. ijpsjournal.comijpsr.com
A key study demonstrated that an impurity could be formed through a heat-induced interaction between the azide group of Zidovudine and the excipient acesulfame (B1210027) potassium in a combination tablet formulation. ingentaconnect.com Although the resulting impurity in that specific case was a triazole derivative and not Impurity G, the study establishes a clear precedent for the azide group's reactivity with formulation components under stress. ingentaconnect.com
| Excipient | Method | Finding |
| Acesulfame Potassium | HPLC (Stability Study at 50°C) | Interaction with Zidovudine's azide group, forming a new degradation product. ingentaconnect.com |
| Ethyl Cellulose, Xanthan Gum, HPMC, Talc | FTIR | No evidence of interaction. ijpsjournal.comijpsr.com |
This suggests that certain excipients or impurities within them could potentially act as catalysts or reactants in the formation of this compound, particularly through a dimerization reaction facilitated by conditions such as heat or moisture.
Characterization of Process-Related Formation during Zidovudine Synthesis
Impurities in a drug substance can originate from the manufacturing process itself, arising from starting materials, intermediates, or side reactions. apjhs.comrasayanjournal.co.in The complex, multi-step synthesis of Zidovudine provides several opportunities for the formation of such process-related impurities. google.comgoogle.com
The dimeric structure of this compound strongly suggests that it is formed as a process-related impurity. ontosight.ai This type of impurity can be generated through a side reaction where two molecules of a synthesis intermediate, or an intermediate and a final Zidovudine molecule, couple together. Such reactions can occur if process parameters like temperature, pH, or reactant stoichiometry are not rigorously controlled. google.com Regulatory bodies require strict control and limitation of such impurities in the final API. rasayanjournal.co.in Therefore, the presence of this compound is carefully monitored through analytical methods like HPLC during quality control procedures to ensure it remains within the acceptable limits set by pharmacopeias. ontosight.ai
Stability Studies and Accelerated Degradation Protocols for Impurity G Formation
The formation of this compound, chemically identified as 3'-Amino-3'-deoxythymidine (AMT), is a critical parameter monitored during the stability testing of Zidovudine. rsc.orgrsc.org Understanding the conditions that promote its formation is essential for ensuring the quality, safety, and efficacy of the drug substance and product. Accelerated degradation studies, also known as forced degradation studies, are instrumental in elucidating the degradation pathways and identifying potential impurities like Impurity G. jyoungpharm.orgnih.gov These studies involve subjecting the drug to stress conditions that are more severe than the recommended storage conditions to expedite the degradation process.
Research findings indicate that Zidovudine is susceptible to degradation under specific stress conditions, leading to the formation of Impurity G. The primary pathways for the formation of this impurity are through hydrolysis, particularly under basic conditions, and photolysis. rsc.orgrsc.org
A comprehensive study on the degradation behavior of Zidovudine revealed that upon exposure to basic hydrolytic stress (1 N NaOH at 80°C for 48 hours), 3'-Amino-3'-deoxythymidine (Impurity G) was formed as a degradation product. rsc.org Similarly, photolytic studies, involving exposure to a combination of UV and visible light, also resulted in the formation of Impurity G. rsc.org In contrast, the drug exhibited stability against oxidative stress. rsc.org
Another study employing a stability-indicating assay method also investigated the degradation of Zidovudine under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. researchgate.net The findings from this research showed that Zidovudine undergoes degradation in acidic, alkaline, and neutral hydrolytic conditions, as well as under photolytic and oxidative stress. researchgate.net Specifically, the degradation was more pronounced in alkaline media. researchgate.net
The following data tables summarize the findings from various stability and forced degradation studies on Zidovudine, with a focus on the conditions leading to the formation of degradation products, including Impurity G.
| Stress Condition | Parameters | Duration | Observed Degradation Products |
|---|---|---|---|
| Neutral Hydrolysis | Water | 80°C, 48 h | Z3 |
| Acidic Hydrolysis | 1 N HCl | 80°C, 36 h | Z3, Z7, Z9 |
| Basic Hydrolysis | 1 N NaOH | 80°C, 48 h | Z2 (Impurity G/AMT), Z3 |
| Photolysis | UV and Visible Light | - | Z1, Z2 (Impurity G/AMT), Z3, Z4, Z5, Z6, Z8 |
| Oxidative Stress | - | - | Stable |
| Stress Condition | Condition Details | Degradation (%) |
|---|---|---|
| Acidic Hydrolysis | Highly acidic condition | 8.7 |
| Alkali Hydrolysis | Alkali media | 19.5 |
| Neutral Hydrolysis | Neutral medium | 5.0 |
| Oxidative Stress | 3% H₂O₂ solution | 25.0 |
| Thermal Stress | - | Almost stable |
| Photolytic Stress | - | 15.8 |
These studies underscore the importance of protecting Zidovudine from alkaline environments and light to minimize the formation of this compound. The development of validated stability-indicating analytical methods is crucial for the accurate quantification of Zidovudine in the presence of its degradation products, including Impurity G. nih.govjfda-online.com
Advanced Analytical Methodologies for Zidovudine Usp Impurity G
Chromatographic Separation Techniques
Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of the API from its related substances. For Zidovudine and its impurities, including Impurity G, various chromatographic methods have been developed and validated to ensure product quality. asianpharmtech.comchula.ac.th These methods are designed to be specific, precise, and accurate, capable of separating and quantifying impurities even at trace levels.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the analysis of Zidovudine and its impurities. psu.edu Its versatility and high resolving power make it ideal for impurity profiling in both bulk drug substances and finished pharmaceutical formulations. nih.govnih.gov Method development focuses on achieving adequate separation between Zidovudine and all potential impurities, including process-related impurities and degradation products. asianpharmtech.comnih.gov
Validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.govscielo.brchimia.ch For instance, a validated method for Zidovudine and its impurities demonstrated linearity over a specific concentration range with a correlation coefficient (r²) value greater than 0.999. ufrgs.br The precision of such methods is confirmed by low relative standard deviation (RSD) values for intra- and inter-day analyses, typically less than 2%. chimia.chchimia.chijcrt.org
Table 1: Example of HPLC Validation Parameters for Zidovudine Analysis
| Parameter | Finding | Source |
|---|---|---|
| Linearity Range | 40.0 to 220.0 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | ufrgs.br |
| Accuracy (% Recovery) | 99.4–101.0% | scielo.br |
| Intra-day Precision (%RSD) | < 0.9% | chimia.ch |
| Inter-day Precision (%RSD) | < 1.6% | chimia.ch |
| Limit of Detection (LOD) | 0.655 µg/mL |
Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of Zidovudine and its impurities. Optimization of chromatographic parameters is critical to achieve the desired separation. Key parameters that are systematically adjusted include the mobile phase composition, column type, flow rate, and detector wavelength.
Commonly used stationary phases are octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns. nih.gov The mobile phase typically consists of an aqueous component (such as an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govchimia.ch The pH of the buffer and the ratio of organic to aqueous phase are fine-tuned to optimize the retention times and resolution between Zidovudine and Impurity G. For example, one method utilized a mobile phase of 10 mM ammonium acetate buffer and acetonitrile (60:40, v/v) with the pH adjusted to 3.8. chimia.ch Another successful separation used a simpler mobile phase of water and methanol (77:23, v/v). chimia.ch UV detection is typically performed at a wavelength where Zidovudine and its impurities exhibit significant absorbance, such as 265 nm or 266 nm. chimia.ch
Table 2: Optimized RP-HPLC Method Parameters for Zidovudine Impurity Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Waters symmetry C18 (250 mm × 4.6 mm, 5 µm) nih.gov | Inertsil ODS (250 mm x 4.6 mm, 5 µ) chimia.ch | Waters RP-18 XTerra™ |
| Mobile Phase | 0.025 M Ammonium acetate buffer (pH 4.2) and Methanol (Gradient) nih.gov | 10 mM Ammonium acetate buffer (pH 3.8) and Acetonitrile (60:40, v/v) chimia.ch | Water and Methanol (80:20, v/v) |
| Flow Rate | Gradient dependent nih.gov | 1.2 mL/min chimia.ch | 1.0 mL/min |
| Detection Wavelength | Not specified | 268 nm chimia.ch | 266 nm |
| Column Temperature | Ambient chimia.ch | 25°C (Ambient) chimia.ch | Not specified |
A stability-indicating analytical method (SIAM) provides unequivocal proof that an analytical procedure can accurately measure the API in the presence of its degradation products, impurities, or excipients. nih.gov To develop such a method for Zidovudine, forced degradation studies are conducted by subjecting the drug to stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. psu.educhimia.ch
The resulting stressed samples are then analyzed to demonstrate that all degradation products are well-separated from the main Zidovudine peak and from each other. psu.edu For example, under acidic hydrolysis, Zidovudine may degrade to form thymine (B56734), while oxidation with hydrogen peroxide can also cause significant degradation. ufrgs.brchimia.ch The peak purity of Zidovudine in the stressed samples is often verified using a photodiode array (PDA) detector, which confirms the spectral homogeneity of the peak. nih.govchimia.ch A successful SIAM ensures that any increase in a specific impurity, like Impurity G, or the appearance of new degradation products during stability testing of the drug substance or product can be reliably detected and quantified. asianpharmtech.com One study successfully developed a green HPLC method capable of separating Zidovudine from ten known related substances, including Impurity G. chula.ac.th
Gas Chromatography (GC) Applications for Related Volatile Impurities
While HPLC is the primary tool for non-volatile impurities like Impurity G, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is essential for the detection and quantification of volatile and semi-volatile impurities. These can include residual solvents from the manufacturing process or specific volatile degradation products.
A novel validated GC-MS/MS method has been developed for estimating potentially genotoxic N-Nitroso dimethyl amine (NDMA) and N-Nitroso diethyl amine (NDEA) impurities in Zidovudine. This method achieved a limit of quantitation of 0.018 ppm, demonstrating high sensitivity. Additionally, thermal analysis techniques such as thermogravimetry coupled with GC/MS (TG/DTA-GC/MS) have been used to study the volatile products of Zidovudine's thermal decomposition. These studies identified the cleavage of the azide (B81097) group and the formation of thymine, which subsequently decomposes into volatile species like furan (B31954) and 2-furanmethanol.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Profiling
Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, serve as valuable tools for impurity profiling in the pharmaceutical industry. These techniques offer simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. HPTLC methods have been developed and validated for the estimation of Zidovudine and for its simultaneous analysis with other antiretroviral drugs.
For impurity profiling, a suitable mobile phase is chosen to achieve a clear separation between Zidovudine and its related substances, which appear as distinct spots or bands at different retention factors (Rf). A stability-indicating HPTLC method for Zidovudine used a mobile phase of Ethyl acetate: Methanol (6:4 v/v), with detection at 265 nm, yielding an Rf value of 0.43 for the drug. The specificity of the method was confirmed by subjecting the drug to forced degradation, showing no interference from degradation products at the Rf of Zidovudine. Densitometric scanning allows for the quantification of the separated impurities.
Table 3: HPTLC Method Parameters for Zidovudine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Pre-coated silica (B1680970) gel 60 GF254 | Pre-coated silica gel GF aluminum plate |
| Mobile Phase | Ethyl acetate : Methanol (6:4 v/v) | Toluene : Ethyl acetate : Methanol (4:4:2, v/v/v) |
| Detection Wavelength | 265 nm | 276 nm |
| Rf Value (Zidovudine) | 0.43 ± 0.07 | 0.60 ± 0.04 |
| Linearity Range (Zidovudine) | Not specified | 100-500 ng/spot |
Capillary Electrophoresis (CE) for Impurity G Analysis
Capillary Electrophoresis (CE) has emerged as a powerful separation technique in pharmaceutical analysis, known for its high efficiency, speed, and minimal consumption of sample and solvent. chimia.ch It is particularly well-suited for the analysis of charged molecules and polar impurities that can be difficult to retain and separate using RP-HPLC. Various modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been applied to the analysis of Zidovudine and its related substances. psu.edunih.gov
One study demonstrated the high potential of a MEKC method for the separation of Zidovudine from ten possible impurities, including thymine and other related compounds. nih.gov The method achieved complete separation in a short time with high efficiency, surpassing the performance of an HPLC method that required a gradient elution. nih.gov The limit of detection for key impurities with this MEKC method was reported to be as low as 0.03%. nih.gov Another approach used a microemulsion electrokinetic chromatography (MEEKC) technique for the analysis of a combination therapy including Zidovudine. The versatility and high resolving power of CE make it an excellent alternative and complementary technique to HPLC for the comprehensive impurity profiling of Zidovudine, including the specific analysis of Impurity G. nih.gov
Spectroscopic Characterization Approachesontosight.ai
Spectroscopic techniques are fundamental to the identification and structural confirmation of pharmaceutical impurities. A combination of methods provides complementary information to build a comprehensive profile of Zidovudine Impurity G. The molecular formula of the impurity is C₂₀H₂₅N₇O₈, and its molecular weight is approximately 491.45 g/mol . pharmaffiliates.comweblivelink.com
| Analytical Technique | Purpose for Zidovudine Impurity G Analysis | Key Structural Features Identified |
| Mass Spectrometry (MS/MS) | Structure Elucidation & Molecular Weight Confirmation | Molecular Ion Peak, Fragmentation Pattern |
| NMR Spectroscopy | Definitive Structural Confirmation | Carbon-Hydrogen Framework, Atom Connectivity |
| IR Spectroscopy | Functional Group Identification | Azide (N₃), Carbonyl (C=O), Hydroxyl (O-H) |
| UV-Vis Spectroscopy | Detection and Quantification | Pyrimidine (B1678525) Chromophore System |
Mass spectrometry (MS) is a primary technique for identifying Zidovudine Impurity G, beginning with the confirmation of its molecular weight. ontosight.ai High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, which helps in determining the elemental composition (C₂₀H₂₅N₇O₈). lgcstandards.com
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. nih.govnih.gov In this technique, the molecular ion of Impurity G is isolated and subjected to fragmentation. The resulting fragment ions provide information about the molecule's structure and the connectivity of its constituent parts. For a dimeric structure like Impurity G, MS/MS experiments would reveal fragmentation pathways characteristic of the two nucleoside-like units and the bond linking them, allowing it to be distinguished from other process-related impurities. nih.gov This detailed fragmentation analysis is a powerful tool for confirming the identity of the impurity without ambiguity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural confirmation of organic molecules like Zidovudine Impurity G. lgcstandards.comrasayanjournal.co.in While MS provides information on mass and fragmentation, NMR elucidates the precise arrangement of atoms within the molecule. Certificates of analysis for reference standards of Impurity G confirm that its structure is verified by NMR. lgcstandards.comlgcstandards.com
One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to:
Confirm the carbon-hydrogen framework: ¹H NMR identifies all unique proton environments and their neighboring protons, while ¹³C NMR confirms the number and type of carbon atoms.
Establish connectivity: 2D NMR experiments map the correlations between protons and carbons, confirming how the two thymidine-like moieties are linked together to form the dimeric impurity.
This comprehensive structural data is essential for unequivocally identifying Impurity G and differentiating it from potential isomers.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rasayanjournal.co.in For Zidovudine Impurity G, the IR spectrum provides direct evidence for the presence of key structural components. lgcstandards.com The analysis confirms the identity of the impurity by matching its spectrum with that of a certified reference standard. iarc.frdigicollections.net
Key functional groups expected in the IR spectrum of Zidovudine Impurity G include:
Azide (N₃): A strong, characteristic sharp absorption band typically observed around 2100 cm⁻¹. This is a critical functional group in both Zidovudine and Impurity G.
Carbonyl (C=O): Strong absorptions in the region of 1630-1690 cm⁻¹ corresponding to the amide groups in the pyrimidine rings. rasayanjournal.co.in
N-H and O-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ indicating the presence of amine and hydroxyl groups. rasayanjournal.co.in
The presence of the pyrimidine ring system in Zidovudine Impurity G results in a chromophore that absorbs ultraviolet (UV) light, making UV-Vis spectroscopy a valuable tool for its detection and quantification. who.int The absorption maximum for Zidovudine and its related impurities is typically found at approximately 265-267 nm. digicollections.netwho.int
In modern analytical methods, such as High-Performance Liquid Chromatography (HPLC), a UV-Vis or Diode Array Detector (DAD) is commonly used. who.intjfda-online.com The detector is set to the absorption maximum (e.g., 265 nm) to monitor the column eluent. who.int As Impurity G passes through the detector, it generates a signal (peak) whose area is proportional to its concentration. This allows for the sensitive detection and accurate quantification of the impurity in a sample of the Zidovudine API. jfda-online.com
Method Validation Parameters for Impurity G Quantification
For an analytical method to be considered reliable for quantifying impurities, it must undergo a rigorous validation process according to guidelines from the International Council for Harmonisation (ICH). rasayanjournal.co.in This ensures the method is accurate, precise, and suitable for its intended purpose. Key validation parameters include linearity and range.
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. jfda-online.com The range is the interval between the upper and lower concentration limits for which the method has been proven to be linear, accurate, and precise. jfda-online.comajpaonline.com
To establish linearity for Zidovudine Impurity G, a series of standard solutions of the impurity reference standard are prepared at different concentrations. These are typically prepared by diluting a stock solution to concentrations spanning from the Limit of Quantitation (LOQ) to above the specified impurity limit (e.g., 150% of the 0.15% specification level). jfda-online.com
Each solution is analyzed, and the instrument response (e.g., peak area from HPLC-UV) is plotted against the known concentration. The data is then subjected to a linear regression analysis. rasayanjournal.co.in The relationship is considered linear if the correlation coefficient (r) or coefficient of determination (R²) is very close to 1 (typically >0.99). nih.govkoreascience.kr
Hypothetical Linearity Data for Zidovudine Impurity G
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.25 (LOQ) | 5,520 |
| 0.50 | 11,050 |
| 1.00 | 22,090 |
| 1.50 | 33,140 |
| 2.00 | 44,180 |
| 2.50 | 55,230 |
| Regression Analysis | |
| Slope | 22045 |
| Intercept | 15 |
| Correlation Coefficient (r) | 0.9999 |
This validation step confirms that the method can accurately quantify Zidovudine Impurity G across a defined range of concentrations relevant to quality control testing.
Table of Compound Names
| Name Used in Article | Chemical Name |
| Zidovudine | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
| Zidovudine USP Impurity G | 3'-[3-(3-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxythymidine |
| Thymidine | 1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione |
| Pyrimidine 2, 4(1H, 3H)- dione | Uracil |
Detection and Quantitation Limits (LOD/LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of an analytical method for impurities. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For chromatographic methods, LOD and LOQ are typically established by analyzing a series of diluted solutions of the impurity standard. jfda-online.com The limits are often determined based on the signal-to-noise (S/N) ratio, with a ratio of 3:1 commonly accepted for LOD and 10:1 for LOQ. jfda-online.com In the context of Zidovudine analysis, while specific data for Impurity G is not always publicly detailed, validated methods for Zidovudine and its other impurities provide representative values. For instance, one HPLC method determined the LOD and LOQ for Zidovudine to be 2.92 µg/mL and 8.87 µg/mL, respectively. researchgate.net Another method reported even lower limits for Zidovudine at 0.238 µg/mL (LOD) and 0.723 µg/mL (LOQ). researchgate.net The precision at the LOQ level is also verified, with a relative standard deviation (RSD) of less than 7.5% being considered acceptable. jfda-online.com
Table 1: Example LOD and LOQ Data from Zidovudine Analytical Methods
| Analyte | Method | LOD | LOQ | Basis for Determination |
| Zidovudine | HPLC | 2.92 µg/mL researchgate.net | 8.87 µg/mL researchgate.net | Residual standard deviation ratio of 3 for LOD and 10 for LOQ. researchgate.net |
| Zidovudine | RP-HPLC | 0.238 µg/mL researchgate.net | 0.723 µg/mL researchgate.net | Based on the standard deviation of the response and the slope of the calibration curve. researchgate.net |
| Zidovudine Impurities | RP-HPLC | N/A | N/A | Established at S/N ratios of 3:1 (LOD) and 10:1 (LOQ). jfda-online.com |
Precision and Accuracy
Precision and accuracy are fundamental to a validated analytical method. Precision demonstrates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the test results to the true value.
Precision is typically evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment. researchgate.net
Accuracy is determined by performing recovery studies. scielo.br This involves adding known amounts of the impurity standard to a sample solution (spiking) at various concentration levels (e.g., 50%, 100%, and 150% of the specification limit). eijppr.com The method's accuracy is then calculated as the percentage of the analyte that is recovered. Successful validation requires the mean recovery to be within an acceptable range, often 98-102%.
Table 2: Representative Precision and Accuracy Data for Zidovudine Analysis
| Parameter | Analyte | Findings | Acceptance Criteria |
| Precision | |||
| Repeatability (Intra-day) | Zidovudine | RSD < 2% researchgate.net | RSD < 2% |
| Intermediate Precision (Inter-day) | Zidovudine | RSD < 2% researchgate.net | RSD < 2% |
| Precision at LOQ | Zidovudine Impurities | RSD < 7.5% jfda-online.com | Varies, but <10% is common |
| Accuracy | |||
| Recovery | Zidovudine | 99.68% - 99.74% researchgate.net | Typically 98.0% - 102.0% |
Selectivity and Specificity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or placebo matrix components. jfda-online.comijrpb.com Selectivity refers to the ability to differentiate and measure the analyte in a mixture.
To demonstrate the specificity of an impurity method, several approaches are used:
Forced Degradation Studies: The drug product is intentionally subjected to stress conditions, including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat, and light. jfda-online.comeijppr.com The method must be able to separate the resulting degradation products from Zidovudine and its specified impurities, including Impurity G.
Peak Purity Analysis: A Photodiode Array (PDA) detector is used to assess the peak purity of the analyte and impurity peaks in the stressed samples. jfda-online.com This ensures that the chromatographic peak for a given compound is not co-eluting with other substances.
Placebo and Standard Spiking: The method's specificity is confirmed by injecting a placebo solution to show no interfering peaks at the retention time of Impurity G. researchgate.netscielo.br Additionally, a sample can be spiked with all known impurities to demonstrate their separation and resolution from the main drug peak. jfda-online.com
Table 3: Common Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Parameter | Study Duration |
| Acid Hydrolysis | 0.1 N HCl jfda-online.com | 4 hours jfda-online.com |
| Base Hydrolysis | 0.1 N NaOH jfda-online.com | 4 hours jfda-online.com |
| Oxidation | 3% H₂O₂ jfda-online.com | 2 days jfda-online.com |
| Thermal Degradation | 80 °C jfda-online.com | 2 days jfda-online.com |
| Photolytic Degradation | UV Light at 254 nm jfda-online.com | 2 days jfda-online.com |
Robustness and System Suitability
Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. Typical variations tested include:
Flow rate of the mobile phase (e.g., ±0.2 mL/min). researchgate.net
Mobile phase composition (e.g., ±2% in the organic solvent ratio). researchgate.net
Column temperature (e.g., ±5 °C). researchgate.net
pH of the mobile phase buffer. researchgate.net
The method is considered robust if the system suitability parameters and assay results remain within acceptable limits despite these changes. researchgate.netresearchgate.net
System Suitability Testing (SST) is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis. ijrpb.com SST is performed before sample analysis by injecting a standard solution. The USP monograph for Zidovudine specifies criteria for parameters such as resolution, peak tailing, and precision. pharmacopeia.cn
Table 4: Typical System Suitability Test Parameters and Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Resolution (R) | The degree of separation between two adjacent peaks. | R not less than 1.4 or 2.5 between Zidovudine and its adjacent impurities. drugfuture.compharmacopeia.cn |
| Tailing Factor (T) | A measure of peak symmetry. | T not more than 1.5 or 2.0 for the Zidovudine peak. drugfuture.compharmacopeia.cn |
| Theoretical Plates (N) | A measure of column efficiency. | >2000 ijrpb.com |
| Relative Standard Deviation (%RSD) | Precision of replicate injections of the standard solution. | Not more than 2.0%. drugfuture.compharmacopeia.cn |
Relative Response Factor (RRF) Determination for Zidovudine Impurity G
The Relative Response Factor (RRF) is an essential parameter used to accurately quantify impurities when a reference standard for the impurity is not used in the routine analysis. scribd.com It corrects for the difference in the analytical response (e.g., UV absorbance) of an impurity compared to the active pharmaceutical ingredient (API). The RRF is defined as the ratio of the response of the impurity to the response of the API at the same concentration.
The RRF is experimentally determined by comparing the slopes of the calibration curves for the impurity and the API.
The formula for calculating the percentage of an impurity using an RRF is specified in pharmacopeial monographs. Modern USP style places the RRF (denoted as F) in the denominator of the calculation formula. drugfuture.comuspnf.com
Formula for Impurity Calculation: Percentage Impurity = (ri / rS) * (1 / F) * 100
Where:
ri (B12098767) is the peak response for the individual impurity.
rS is the peak response for the main drug (Zidovudine) from a standard solution.
F is the Relative Response Factor of the impurity.
For many of Zidovudine's impurities, if a specific RRF is not provided, it is assumed to be 1.0. drugfuture.com However, for certain specified impurities, a determined RRF must be used. For example, the USP monograph for Zidovudine Tablets specifies an RRF of 1.7 for Zidovudine related compound C (thymine). drugfuture.com For accurate quantification of Zidovudine Impurity G, its specific RRF relative to Zidovudine must be determined and applied if it is found to be significantly different from 1.0.
Synthetic Methodologies for Zidovudine Usp Impurity G Reference Standards
Design and Execution of Chemical Synthesis Routes for Impurity G
The generation of Zidovudine Impurity G is primarily understood as a consequence of the Zidovudine synthesis process rather than a result of a bespoke, de novo synthetic route. It is a known process-related impurity that forms via dimerization. google.comrasayanjournal.co.in Reference material suppliers indicate that this compound is developed using various organic synthesis and analytical techniques, which typically involves isolation from process streams where it is present as a byproduct. synthinkchemicals.com
In the context of producing reference standards, the "synthesis" often refers to the strategic isolation and purification of an impurity from batches of the main API, rather than a multi-step chemical synthesis designed to yield the impurity as the primary product. For instance, patent literature reveals that impure Zidovudine can contain a significant amount of the dimer, with one example showing a composition of 81.4% Zidovudine and 18.6% of the dimer impurity. google.com The formation of such dimeric impurities is a known challenge in the manufacturing process of Zidovudine. rasayanjournal.co.in Therefore, the "design and execution" of a route for the reference standard focuses on efficiently separating this pre-existing impurity from the API.
Isolation and Purification Techniques for Synthetic Impurity G
Once a process stream or crude mixture containing Zidovudine Impurity G is identified, specific isolation and purification techniques are employed to achieve the high purity required for a reference standard. Chromatographic methods are the most common and effective techniques for this purpose.
A specific method for isolating the dimer has been described in patent literature. The process involves the following steps:
Crystallization of Zidovudine : The bulk of the main drug, Zidovudine, is first crystallized from the reaction mixture. This step enriches the concentration of the more soluble impurities, including the dimer, in the remaining solution, known as the mother liquor. google.com
Processing the Mother Liquor : The mother liquor, now containing a higher percentage of Impurity G, becomes the starting material for the isolation. google.com
Chromatographic Separation : The dimer is isolated from the mother liquor using silica (B1680970) gel column chromatography. The mother liquor is neutralized and pre-adsorbed onto silica gel. The column is then eluted with a solvent system of ethyl acetate-hexane (in a 7:3 ratio) to separate the dimer from residual Zidovudine and other impurities. google.com
High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is another powerful technique widely used for isolating pharmaceutical impurities. google.com This method offers high resolution and can be tailored to separate structurally similar compounds like Zidovudine and its dimer, yielding a final product with purity exceeding 99%.
Full Characterization of Synthetic Impurity G for Reference Standard Qualification
To qualify as a USP reference standard, the isolated Zidovudine Impurity G must undergo full characterization to confirm its identity, purity, and structure unequivocally. This involves a battery of analytical techniques. While the detailed spectral data is often proprietary to commercial suppliers of reference standards, the methodologies used for characterization are well-established. aquigenbio.comclearsynth.com
The fundamental properties of Zidovudine Impurity G are known and presented in the table below.
Table 1: Physicochemical Properties of Zidovudine USP Impurity G
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 3′-(3′-Azido-3′-deoxythymidin-3-yl)-3′-deoxythymidine | synthinkchemicals.comwho.int |
| CAS Number | 148665-49-0 | synthinkchemicals.comsimsonpharma.comsimsonpharma.com |
| Molecular Formula | C₂₀H₂₅N₇O₈ | synthinkchemicals.comclearsynth.comsimsonpharma.com |
| Molecular Weight | 491.45 g/mol | synthinkchemicals.comsimsonpharma.com |
The comprehensive characterization for reference standard qualification includes:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated material and to establish a chromatographic profile.
Mass Spectrometry (MS): Confirms the molecular weight of the impurity by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the molecular formula. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the dimeric nature of the compound. nih.gov
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.
The combination of these analytical techniques provides the necessary evidence to qualify the isolated material as a certified reference standard, ensuring its suitability for use in quantitative analytical methods for quality control of Zidovudine. aquigenbio.com
Table 2: List of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| Zidovudine | Azidothymidine, AZT |
| This compound | 3′-(3′-Azido-3′-deoxythymidin-3-yl)-3′-deoxythymidine, AZT Dimer Impurity G |
| Ethyl acetate (B1210297) |
Regulatory Science and Quality Control Perspectives on Zidovudine Impurity G
Current Good Manufacturing Practice (cGMP) Implications for Impurity Control
Current Good Manufacturing Practices (cGMP) are a set of regulations enforced by regulatory bodies like the FDA to ensure that drug products are consistently produced and controlled according to quality standards. fda.gov The control of impurities, including Zidovudine USP Impurity G, is a fundamental aspect of cGMP.
Key cGMP requirements that directly impact impurity control include:
Process Validation: Manufacturers must validate their manufacturing processes to ensure that they are capable of consistently producing a product that meets its predetermined specifications, including impurity limits.
Quality Control: A dedicated quality control unit is responsible for the approval or rejection of all components, drug product containers, closures, in-process materials, and finished drug products. This includes testing for impurities.
Written Procedures: There must be written procedures for production and process control designed to assure that the drug products have the identity, strength, quality, and purity they purport or are represented to possess.
Investigation of Discrepancies: Any deviation from written procedures or specifications must be thoroughly investigated. If a batch is found to have an impurity level that exceeds the established limit, it must be rejected.
Stability Testing: A written testing program is required to assess the stability characteristics of drug products. The results of this testing are used to determine appropriate storage conditions and expiration dates.
Adherence to cGMP ensures that the control strategies for this compound are not only well-designed but also consistently implemented and monitored, thereby safeguarding the quality of the final product reaching the patient. rxnchem.com
Advanced Research Topics and Future Directions
Development of Green Analytical Chemistry Approaches for Impurity G Analysis
The principles of green analytical chemistry (GAC) are increasingly being applied to pharmaceutical analysis to minimize the environmental impact of analytical methods. jneonatalsurg.com This involves reducing the use of hazardous solvents, minimizing waste generation, and lowering energy consumption. jneonatalsurg.com
Recent research has focused on developing eco-friendly high-performance liquid chromatography (HPLC) methods for the analysis of Zidovudine and its related substances. tandfonline.com A significant advancement is the substitution of toxic organic solvents, such as acetonitrile (B52724) and methanol (B129727), with greener alternatives like ethanol (B145695). jneonatalsurg.comtandfonline.com Ethanol is a biodegradable and less toxic solvent, making it a more environmentally friendly choice for the mobile phase in HPLC. tandfonline.com
To further enhance the greenness of analytical methods, researchers are also exploring the use of smaller internal diameter HPLC columns (e.g., 3.0 mm instead of the conventional 4.6 mm). tandfonline.com This modification reduces the flow rate and, consequently, the volume of solvent consumed per analysis, leading to less waste generation. tandfonline.com
The "greenness" of these developed methods is often assessed using various metrics, including the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the Analytical GREEnness (AGREE) score. jneonatalsurg.comtandfonline.com These tools provide a quantitative evaluation of the environmental impact of an analytical procedure, considering factors like the toxicity of reagents, energy consumption, and waste production. jneonatalsurg.com For instance, an HPLC method for Zidovudine, lamivudine, and nevirapine (B1678648) using ethanol as a mobile phase achieved a high score on the Analytical Eco-Scale, indicating its excellent green profile. jneonatalsurg.comtandfonline.com
Table 1: Comparison of Conventional and Green HPLC Methods for Zidovudine Analysis
| Parameter | Conventional HPLC Method | Green HPLC Method |
|---|---|---|
| Mobile Phase | Acetonitrile, Methanol, Water | Ethanol, Ammonium (B1175870) Acetate (B1210297) Buffer |
| Column Dimensions | 4.6 mm internal diameter | 3.0 mm internal diameter |
| Flow Rate | Higher | Lower |
| Solvent Consumption | Higher | Lower |
| Waste Generation | Higher | Lower |
| Environmental Impact | Higher | Lower |
This table provides a generalized comparison based on principles of green analytical chemistry.
Application of Chemometrics and Multivariate Data Analysis in Impurity Profiling
Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of impurity profiling, chemometrics and multivariate data analysis are powerful tools for understanding complex datasets and identifying relationships between variables. researchgate.netredalyc.org
Multivariate calibration methods, such as partial least squares (PLS) and principal component regression (PCR), have been successfully applied to the simultaneous determination of Zidovudine and other antiretroviral drugs in various matrices. researchgate.net These techniques can resolve complex mixtures and quantify individual components even in the presence of spectral overlap from other compounds, including impurities. nih.gov
For instance, a flow-injection spectrophotometric method combined with multivariate curve resolution has been developed for the determination of Zidovudine in plasma samples. nih.gov This approach allows for the discrimination of the drug from endogenous plasma components, demonstrating the power of chemometrics in handling complex sample matrices. nih.gov
Furthermore, multivariate analysis of certificate of analysis data for pharmaceutical excipients has been used to assess lot-to-lot variability and its potential impact on drug product quality. whiterose.ac.uk This approach can help in identifying critical quality attributes of raw materials that may influence the formation of impurities like Impurity G during the manufacturing process or upon storage. whiterose.ac.uk
The application of chemometrics in impurity profiling can lead to a more comprehensive understanding of impurity formation and can aid in the development of robust and reliable analytical methods. redalyc.org
Mechanistic Understanding of Impurity G Formation in Complex Formulations
A thorough understanding of the formation mechanism of Zidovudine USP Impurity G is essential for developing effective control strategies. ontosight.ainih.gov Impurity G is a significant degradation product that can arise during the manufacturing process or upon storage of Zidovudine-containing drug products. ontosight.ai Its formation is influenced by various factors, including pH, temperature, light, and the presence of other excipients in the formulation. rsc.orgrsc.orgingentaconnect.com
Forced degradation studies are a key tool for elucidating the degradation pathways of a drug substance. nih.govnih.gov These studies involve subjecting the drug to stress conditions such as acidic, basic, and neutral hydrolysis, oxidation, and photolysis. rsc.orgnih.gov By identifying the degradation products formed under these conditions, a comprehensive degradation profile can be established. rsc.orgnih.gov
In the case of Zidovudine, studies have shown that it is susceptible to degradation under both acidic and basic conditions, as well as upon exposure to light. rsc.orgrsc.orgnih.gov One identified degradation pathway involves the interaction of the azide (B81097) group of Zidovudine with certain excipients, such as acesulfame (B1210027) potassium, which can be triggered by heat or light. ingentaconnect.com This interaction can lead to the formation of a triazole-containing degradation product. ingentaconnect.com
The mechanism of formation of degradation products is often investigated using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govexlibrisgroup.com By analyzing the fragmentation patterns of the parent drug and its degradation products, researchers can propose probable formation mechanisms. nih.govresearchgate.net
Understanding these mechanisms is not only crucial for controlling the levels of known impurities but also for predicting and identifying potential new degradation products that may arise from unconventional reaction pathways. ijper.org
Predictive Modeling for Impurity Formation
Predictive modeling is an emerging area in pharmaceutical development that aims to forecast the formation of impurities over time, based on an understanding of degradation kinetics. nih.gov By developing mathematical models that describe the rate of impurity formation under various conditions, it is possible to predict the shelf-life of a drug product and to establish appropriate storage conditions. nih.govresearchgate.net
The Arrhenius equation is a fundamental principle used in kinetic studies to describe the temperature dependence of reaction rates. nih.gov By conducting degradation studies at elevated temperatures, the rate of impurity formation can be accelerated, and the data can be used to predict the degradation rate at lower, long-term storage temperatures. nih.gov
In silico tools and software can also be employed to predict potential degradation pathways and the likelihood of formation of specific impurities. nih.gov These predictive models consider the chemical structure of the drug molecule and its susceptibility to various degradation reactions. nih.gov
Kinetic modeling of Zidovudine degradation has been performed to understand its thermal stability. researchgate.net Thermogravimetric analysis has shown that the thermal degradation of Zidovudine begins at around 190°C. researchgate.net Such studies provide valuable data for building predictive models for impurity formation. researchgate.net
The goal of predictive modeling is to move towards a more proactive approach to quality control, where potential stability issues are identified and mitigated early in the drug development process. nih.gov
Novel Analytical Techniques for Trace-Level Impurity Detection
The detection and quantification of impurities at trace levels is a significant challenge in pharmaceutical analysis. Regulatory guidelines often require the control of impurities at very low concentrations, necessitating the use of highly sensitive and selective analytical techniques. koreascience.kr
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for trace-level impurity detection. koreascience.krresearchgate.net This technique offers high sensitivity and specificity, allowing for the detection and quantification of impurities even in complex matrices. koreascience.kr An LC-MS/MS method has been developed for the determination of N-nitrosodimethylamine (NDMA), a potentially genotoxic impurity, in Zidovudine at trace levels. koreascience.kr
Another approach to enhance the sensitivity of analytical methods is through chemical derivatization. najah.edu This involves chemically modifying the analyte to improve its detectability. For Zidovudine, a novel analytical method has been proposed based on a "click reaction" to form a derivative with extended conjugation, which can be detected with higher sensitivity by HPLC with a UV/Vis detector. najah.edu This method was reported to have a very low limit of detection (LOD) and limit of quantitation (LOQ). najah.edu
Other advanced techniques that can be applied to trace-level impurity detection include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities. koreascience.kr
Capillary Electrophoresis (CE): Provides high separation efficiency and is particularly useful for the analysis of charged molecules.
The continuous development of novel analytical techniques is crucial for meeting the increasingly stringent regulatory requirements for impurity control and ensuring the safety and quality of pharmaceutical products.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Zidovudine USP Impurity G in drug substances?
The United States Pharmacopeia (USP) monograph for Zidovudine specifies high-performance liquid chromatography (HPLC) as the primary method for impurity profiling. For Impurity G (a dimeric byproduct), chromatographic conditions such as column type (C18), mobile phase composition (gradient elution with phosphate buffer and acetonitrile), and detection wavelength (e.g., 265 nm) are critical. Method validation must include specificity, linearity, and sensitivity (detection limit ≤0.05%) to distinguish Impurity G from structurally similar degradation products . Researchers should cross-validate results against USP Reference Standards to ensure accuracy .
Q. How are acceptance criteria for this compound established in regulatory monographs?
USP acceptance criteria (NMT 0.15% for Impurity G) are derived from FDA-approved applications and toxicological risk assessments. These differ from the European Pharmacopeia (EP) limit (NMT 0.5%) due to regional regulatory priorities. Researchers must align method sensitivity with these criteria and justify deviations through comparative studies, including forced degradation and stability testing .
Advanced Research Questions
Q. How can co-elution of this compound with the active pharmaceutical ingredient (API) be resolved during HPLC analysis?
Co-elution issues often arise from suboptimal gradient conditions or column selectivity. To resolve this, researchers can:
- Adjust gradient parameters (e.g.,延长初始等度洗脱时间以增强峰分离度).
- Use orthogonal methods like LC-MS to confirm peak purity.
- Validate alternative columns (e.g., phenyl-hexyl or HILIC phases) for improved resolution .
Documentation of system suitability parameters (e.g., tailing factor <2.0, resolution >2.0) is essential for compliance .
Q. What synthetic pathways and process-related factors contribute to the formation of this compound?
Impurity G is a dimer formed during the condensation step of Zidovudine synthesis, likely due to residual reagents (e.g., coupling agents) or elevated temperatures. To trace its origin:
Q. How should researchers address discrepancies between USP and EP limits for this compound in global drug development?
Discrepancies reflect regional regulatory expectations. To harmonize
- Conduct bridging studies comparing impurity profiles under both pharmacopeial conditions.
- Justify higher impurity limits (e.g., 0.5% for EP) using toxicological data (e.g., ICH M7 guidelines for mutagenic impurities).
- Engage with USP Expert Committees to propose monograph revisions supported by batch-specific data .
Q. What strategies are recommended for assessing the genotoxic potential of this compound?
For genotoxicity evaluation:
- Perform in silico toxicity prediction (e.g., QSAR tools like Derek Nexus) to identify structural alerts.
- Validate findings via Ames tests (bacterial reverse mutation assay) and micronucleus assays.
- If genotoxicity is confirmed, apply ICH M7 control strategies (e.g., purge studies during synthesis) to reduce impurity levels below the threshold of toxicological concern (TTC: 1.5 μg/day) .
Methodological Considerations
Q. How can researchers validate the specificity of analytical methods for this compound in complex matrices?
- Forced Degradation Studies : Expose Zidovudine to stress conditions (acid/base hydrolysis, oxidation, photolysis) and confirm baseline separation of Impurity G from degradation products.
- Mass Spectrometry : Use LC-QTOF to confirm the molecular ion (m/z) and fragmentation pattern of Impurity G.
- Spiking Experiments : Add USP Reference Standard of Impurity G into placebo formulations to verify recovery (98–102%) and absence of matrix interference .
Q. What role do USP Reference Standards play in characterizing this compound?
USP Reference Standards provide:
- Certified purity values for method calibration.
- Structural confirmation via spectroscopic data (e.g., ¹H-NMR, HRMS).
- Traceability to international standards (e.g., EP Chemical Reference Substances).
Researchers must procure these standards early in method development to avoid delays .
Data Interpretation and Reporting
Q. How should researchers address batch-to-batch variability in Impurity G levels during stability studies?
- Root Cause Analysis : Investigate raw material variability, storage conditions (e.g., humidity), and manufacturing equipment residue.
- Statistical Tools : Apply control charts (e.g., Shewhart charts) to monitor trends.
- Regulatory Reporting : Document variability in annual product reviews (APRs) and justify specifications using ICH Q6B guidelines .
Q. What analytical challenges arise when scaling up Zidovudine synthesis, and how can Impurity G be controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
